molecular formula C23H17NO7 B2513779 3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 671210-84-7

3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

Cat. No.: B2513779
CAS No.: 671210-84-7
M. Wt: 419.389
InChI Key: GEZPFNSIRWZKFO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenol with 4-nitrobenzaldehyde to form an intermediate, which is then cyclized to produce the chromen-4-one core. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one stands out due to its unique combination of functional groups and the chromen-4-one core. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

671210-84-7

Molecular Formula

C23H17NO7

Molecular Weight

419.389

IUPAC Name

3-(4-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

InChI

InChI=1S/C23H17NO7/c1-28-17-6-8-18(9-7-17)31-22-14-30-21-12-19(10-11-20(21)23(22)25)29-13-15-2-4-16(5-3-15)24(26)27/h2-12,14H,13H2,1H3

InChI Key

GEZPFNSIRWZKFO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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